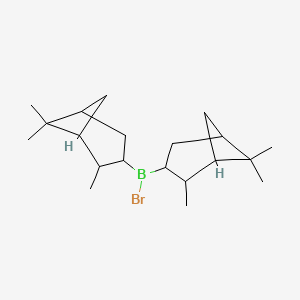
(+)-DIP-Bromide(TM)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(+)-DIP-Bromide(TM) is a boron-containing compound with a unique bicyclic structure. It is known for its stability and reactivity, making it a valuable compound in various chemical reactions and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (+)-DIP-Bromide(TM) typically involves the reaction of 2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl with a boron-containing reagent under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. Common solvents used in the synthesis include tetrahydrofuran (THF) and dichloromethane (DCM).
Industrial Production Methods
Industrial production of (+)-DIP-Bromide(TM) involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The compound is then purified using techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
(+)-DIP-Bromide(TM) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: It can be reduced to form borohydrides.
Substitution: The bromine atom can be substituted with other functional groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and Grignard reagents for substitution. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield.
Major Products
The major products formed from these reactions include boronic acids, boronates, and borohydrides, which are valuable intermediates in organic synthesis and industrial applications.
Aplicaciones Científicas De Investigación
(+)-DIP-Bromide(TM) has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-boron bonds.
Biology: The compound is used in the development of boron-containing drugs and as a tool for studying boron metabolism in biological systems.
Industry: The compound is used in the production of advanced materials, such as boron-containing polymers and ceramics.
Mecanismo De Acción
The mechanism of action of (+)-DIP-Bromide(TM) involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with oxygen, nitrogen, and other electron-rich atoms, making it a versatile reagent in chemical reactions. The compound’s unique bicyclic structure also contributes to its reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
- Bis(2,6,6-trimethylbicyclo[3.1.1]hept-3-yl)borane
- Bromo-bis(4,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl)borane
Uniqueness
(+)-DIP-Bromide(TM) is unique due to its specific substitution pattern and the presence of a bromine atom, which enhances its reactivity and allows for a wider range of chemical transformations compared to similar compounds.
Propiedades
Número CAS |
112246-74-9 |
|---|---|
Fórmula molecular |
C20H34BBr |
Peso molecular |
365.2 g/mol |
Nombre IUPAC |
bromo-bis[(1S,2R,3S,5S)-2,6,6-trimethyl-3-bicyclo[3.1.1]heptanyl]borane |
InChI |
InChI=1S/C20H34BBr/c1-11-15-7-13(19(15,3)4)9-17(11)21(22)18-10-14-8-16(12(18)2)20(14,5)6/h11-18H,7-10H2,1-6H3/t11-,12-,13+,14+,15-,16-,17-,18-/m0/s1 |
Clave InChI |
FKBAVEASVZAXFW-NAVXHOJHSA-N |
SMILES isomérico |
B([C@H]1C[C@H]2C[C@@H]([C@@H]1C)C2(C)C)([C@H]3C[C@H]4C[C@@H]([C@@H]3C)C4(C)C)Br |
SMILES canónico |
B(C1CC2CC(C1C)C2(C)C)(C3CC4CC(C3C)C4(C)C)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(3S,4R,5S)-5-[(4S)-2,2-dimethyl-1,3-dioxolan-4-yl]-3,4-dihydroxyoxolan-2-one](/img/structure/B1141940.png)

![2,2,8-Trimethyl-4H-1,3-dioxino[4,5-c]pyridine-5-carboxylic Acid Hydrochloride](/img/structure/B1141946.png)
![endo-8-Methyl-8-azabicyclo[3.2.1]oct-6-en-3-ol](/img/structure/B1141947.png)

